molecular formula C15H17N B102037 (S)-(-)-N-Benzyl-1-phenylethylamine CAS No. 17480-69-2

(S)-(-)-N-Benzyl-1-phenylethylamine

Cat. No.: B102037
CAS No.: 17480-69-2
M. Wt: 211.3 g/mol
InChI Key: ZYZHMSJNPCYUTB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine compound with significant importance in organic chemistry. It is characterized by its benzyl and phenylethyl groups attached to a nitrogen atom, with the (S)-configuration indicating its specific stereochemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine typically involves the reductive amination of benzylamine with acetophenone. The reaction is catalyzed by a chiral catalyst to ensure the formation of the (S)-enantiomer. Commonly used catalysts include chiral phosphoric acids or transition metal complexes. The reaction is carried out under hydrogenation conditions, often at elevated temperatures and pressures to achieve high yields and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized chiral catalysts on solid supports can facilitate the separation and reuse of catalysts, reducing costs and environmental impact. Additionally, advanced purification techniques such as chiral chromatography are employed to ensure the high enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-Benzyl-1-phenylethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-(-)-N-Benzyl-1-phenylethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-N-Benzyl-1-phenylethylamine involves its interaction with various molecular targets, depending on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different substrates and catalysts.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-N-Benzyl-1-phenylethylamine: The enantiomer of (S)-(-)-N-Benzyl-1-phenylethylamine, with opposite stereochemistry.

    N-Benzyl-1-phenylethylamine: The racemic mixture containing both (S)- and ®-enantiomers.

    N-Benzyl-2-phenylethylamine: A structural isomer with the phenyl group attached to the second carbon of the ethyl chain.

Uniqueness

This compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial for its application in asymmetric synthesis and catalysis, where the stereochemistry of the product is of paramount importance.

Properties

IUPAC Name

(1S)-N-benzyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZHMSJNPCYUTB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361450
Record name (S)-(-)-N-Benzyl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17480-69-2
Record name (-)-N-Benzyl-1-phenylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17480-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-N-Benzyl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a dry Schlenk tube under argon was placed (R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (25 mg, 0.042 mmol) and THF (4 mL). A solution of n-butyllithium (53 μL, 0.084 mmol, 1.6M in hexane) was added and the mixture was stirred for 10 minutes, at which time the color was a dark shade of brown. Phenylsilane (13 μL, 0.105 mmol) was then added and the mixture was stirred for another 10 minutes, the color changing to a darker shade of brown. Acetophenone N-benzyl imine (87 mg, 0.42 mmol) was then added and the reaction vessel was sealed and moved to a dry box. The reaction mixture was transferred to a Parr high pressure reactor, which was sealed and removed from the dry box. The reactor was charged with hydrogen to 1900 psi and heated to 65° C. After stirring for 48 hours the mixture was opened to air and concentrated. The residue was diluted with diethyl ether (20 mL) and extracted with 1N HCl (3×10 mL). The combined aqueous layers were basified with NaOH until strongly basic to pH paper and extracted with diethyl ether (4×25 mL). The organic layers were combined, dried over sodium sulfate and concentrated to produce 82-89% yield of N-benzyl-1-phenylethylamine. The enantiomeric excess (ee), as determined by HPLC analysis of the free amine using a Chiralcel OD column, was 89-92% in favor of the (R)enantiomer.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
53 μL
Type
reactant
Reaction Step Three
Quantity
13 μL
Type
reactant
Reaction Step Four
Quantity
87 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

According to the general procedure, a solution of 1-phenyl-N-(1-phenylethylidene)methanamine (50 mg, 0.24 mmol) and rac-32 (7.5 mg, 0.0048 mmol, 2.0 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 72 h. Filtration of the reaction mixture and evaporation of the solvent gave 43 as a clear oil (45 mg, 88%). 1H NMR29 (300 MHz, CDCl3): δ 7.35-7.27 (m, 10H), 3.85 (q, 1H, J=6.6 Hz), 3.66 (ABq, 2H, J=13.2 Hz), 1.59 (bs, 1H), 1.39 (d, 3H, J=6.6 Hz); 13C NMR (75.5 MHz, CDCl3): δ 145.7, 140.8, 128.6, 128.5, 128.3, 127.0, 126.95, 126.8, 57.6, 51.8, 24.7.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Synthesis routes and methods IV

Procedure details

The catalyst of formula 1.3 (10 μmol) was added to N-benzyl acetophenone imine (1 mmol) and tBuOK (5.6 mg, 50 μmol) was added too. Now 0.5 ml of a HCO2H/Et3N (3:2) mixture was added and the solution was stirred under nitrogen at 400 C for 24 h. After 36 h at ambient temperature 23% N-benzyl-1-phenylethylamine had formed.
[Compound]
Name
formula 1.3
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.6 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-N-Benzyl-1-phenylethylamine
Reactant of Route 2
Reactant of Route 2
(S)-(-)-N-Benzyl-1-phenylethylamine
Reactant of Route 3
Reactant of Route 3
(S)-(-)-N-Benzyl-1-phenylethylamine
Reactant of Route 4
Reactant of Route 4
(S)-(-)-N-Benzyl-1-phenylethylamine
Reactant of Route 5
Reactant of Route 5
(S)-(-)-N-Benzyl-1-phenylethylamine
Reactant of Route 6
Reactant of Route 6
(S)-(-)-N-Benzyl-1-phenylethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.